2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one is a heterocyclic compound that features a unique fusion of thiophene, imidazole, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one typically involves a multi-step process. One efficient method involves the reaction of thiophene-2-carbaldehyde with 2-aminobenzimidazole and elemental sulfur in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s ability to intercalate into DNA or form covalent bonds with proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Similar in structure but with a phenanthroline ring instead of a thiazine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Contains a pyrimidine ring instead of a thiazine ring.
Imidazo[2,1-b][1,3]thiazines: Similar core structure but with different substituents.
Uniqueness
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one is unique due to its specific fusion of thiophene, imidazole, and thiazine rings, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or unique material characteristics .
Properties
Molecular Formula |
C14H8N2OS2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-[1,3]thiazino[3,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C14H8N2OS2/c17-13-8-12(11-6-3-7-18-11)19-14-15-9-4-1-2-5-10(9)16(13)14/h1-8H |
InChI Key |
DDIBJWKWOIILQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.